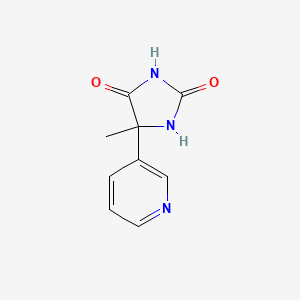

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9/h2-5H,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLJGWWUPZXZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione typically involves the reaction of pyridine derivatives with imidazolidine-2,4-dione precursors. One common method involves the condensation of 3-pyridinecarboxaldehyde with 5-methylimidazolidine-2,4-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydantoin ring undergoes nucleophilic substitution at carbonyl positions. Key reactions include:

Mechanistic Notes :

-

Alkylation occurs preferentially at the N3 position due to lower steric hindrance compared to N1.

-

Acylation reagents like EDCI activate carbonyl groups for nucleophilic attack by amines or alcohols .

Amine Addition Reactions

The compound reacts regioselectively with amines under varying conditions:

Key Findings :

-

Solvent Effects : Neat conditions favor Michael addition to the exocyclic methylene group, while polar solvents promote tautomerization (A⇄B equilibrium) leading to 5,5-disubstituted products .

-

Excess Amine : Prolonged reactions yield ring-opened urea derivatives (e.g., 15–17 in ).

Hydrolysis and Ring-Opening

The hydantoin ring is susceptible to hydrolysis under acidic/basic conditions:

Mechanism :

-

Acidic conditions protonate the hydantoin carbonyl, facilitating nucleophilic water attack and ring scission .

-

Base-mediated hydrolysis generates a carboxylate intermediate, which decarboxylates to yield ammonia.

Oxidation Reactions

Controlled oxidation targets the hydantoin core:

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | m-CPBA (CH₂Cl₂, 0°C) | 5-Epoxyhydantoin derivatives | 40–50% | |

| Methyl Group Oxidation | KMnO₄ (H₂O, 60°C) | 5-Carboxyhydantoin derivatives | 30–35% |

Limitations :

-

The pyridine ring remains intact under mild conditions but may undergo nitration or sulfonation under harsh treatments.

Coupling Reactions

The compound participates in cross-coupling and peptide-like bond formation:

Applications :

-

Suzuki coupling introduces aryl groups at the pyridine ring’s 4-position, enhancing π-stacking in drug design .

-

Amide-linked derivatives (e.g., 26–28 in ) show enhanced biological activity due to improved solubility .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, forming pyridine and CO₂.

-

Photoreactivity : UV light induces radical formation at the hydantoin ring, leading to dimerization.

Scientific Research Applications

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties

Mechanism of Action

The mechanism of action of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione (Tankyrase Inhibitor)

This derivative () features a quinazolinyl-phenyl substituent, enabling dual binding to Tankyrase 1/2 with free energies of -43.88 kcal/mol (TNKS1) and -30.79 kcal/mol (TNKS2). The bulky quinazolinyl group facilitates deep binding-pocket interactions, inducing conformational flexibility in the target proteins. In contrast, the pyridin-3-yl group in the target compound is smaller and less planar, which may reduce steric hindrance but limit π-π stacking interactions critical for kinase inhibition .

5-Methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (5-HT6 Receptor Ligand)

With a naphthyl substituent (), this compound acts as a 5-HT6 receptor ligand, highlighting the role of extended aromatic systems in receptor binding.

5-(4-(1H-Tetrazol-1-yl)phenyl)-5-methylimidazolidine-2,4-dione (Antimycobacterial Agent)

This analog () incorporates a tetrazole group, known for its metabolic stability and hydrogen-bonding capacity. The pyridin-3-yl group’s lone electron pair may similarly engage in hydrogen bonding, but its reduced acidity compared to tetrazole could weaken such interactions .

Alkyl-Substituted Hydantoins

5-Methyl-5-(4-methylpent-3-enyl)imidazolidine-2,4-dione

Alkyl-substituted derivatives like this () exhibit lower polarity and higher lipophilicity, favoring passive diffusion across biological membranes. The pyridin-3-yl group introduces polarity, likely reducing logP values compared to alkyl chains, which could impact pharmacokinetics .

(5S)-3-Cyclopropyl-5-isopropyl-imidazolidine-2,4-dione

This chiral derivative () demonstrates how stereochemistry and branched alkyl groups influence conformational stability. The pyridin-3-yl group’s planar structure may restrict rotational freedom, altering binding kinetics compared to flexible alkyl chains .

Functionalized Hydantoins

5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

The trifluoromethyl group () enhances electrophilicity and stability via electron-withdrawing effects. In contrast, the pyridin-3-yl group’s electron-deficient aromatic ring may promote nucleophilic substitution reactions, offering distinct synthetic utility .

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

The amino group () introduces a reactive site for further derivatization, a feature absent in the target compound. However, the pyridine nitrogen could serve as a weak base, influencing pH-dependent solubility .

Data Tables

Table 1. Structural and Functional Comparison of Selected Hydantoin Derivatives

Table 2. Substituent Effects on Physicochemical Properties

Biological Activity

5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, interaction with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol. It features an imidazolidine core with a pyridine ring and a methyl group at position five, which contributes to its reactivity and biological activity. The structural uniqueness may influence its interactions with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, indicating potential applications in neurology and psychiatry.

Biological Activity and Therapeutic Potential

-

Neuropharmacological Effects :

- The compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders. Its structural analogs have shown promise in modulating serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety.

-

Anti-inflammatory Properties :

- Research indicates that derivatives of imidazolidine compounds can inhibit enzymes associated with inflammatory pathways. For example, compounds similar to this compound have been explored for their ability to inhibit ADAMTS4 and ADAMTS5, enzymes linked to the degradation of cartilage in osteoarthritis .

-

Antimicrobial Activity :

- Initial studies suggest that this compound may exhibit antimicrobial properties against various pathogens. Its unique structure allows for interaction with bacterial cell membranes or essential metabolic pathways.

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on rodent models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent.

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that the compound inhibited the activity of ADAMTS enzymes by up to 70%, highlighting its potential therapeutic role in managing inflammatory diseases like osteoarthritis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Activity Type | Notable Findings |

|---|---|---|

| This compound | Neuropharmacological | Modulates neurotransmitter receptors |

| 5-Methyl-5-(pyridin-4-yl)imidazolidine-2,4-dione | Anti-inflammatory | Inhibits ADAMTS enzymes |

| Hydantoin (1,3-Imidazolidine-2,4-dione) | Anticonvulsant | Established efficacy in seizure disorders |

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:

- In vivo Studies : To assess the therapeutic efficacy and safety profile.

- Structural Modifications : To enhance potency and selectivity towards specific biological targets.

Q & A

Q. What are the recommended synthetic routes for preparing 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclocondensation reactions between pyridinyl-containing amines and carbonyl precursors. For example, analogous imidazolidine-dione derivatives have been synthesized via base-catalyzed elimination of HCl in reactions involving pyridinyl intermediates (e.g., Appel salt reactions) . Optimization includes adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural identity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the pyridinyl group (aromatic protons at δ 7.1–8.5 ppm) and the imidazolidine-dione core (NH protons at δ 9.5–10.5 ppm, carbonyl carbons at δ 170–180 ppm).

- IR : Stretching bands for C=O (1650–1750 cm) and N-H (3200–3400 cm) validate the functional groups.

- X-ray crystallography : Single-crystal diffraction data (e.g., CCDC entries) provide bond lengths, angles, and spatial arrangement. For example, analogous fluorophenyl derivatives show planar imidazolidine rings and dihedral angles between pyridinyl and dione moieties (~15–25°) .

Q. What are the solubility profiles of this compound in common solvents, and how does this influence purification strategies?

- Methodological Answer :

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyridinyl group in nucleophilic or electrophilic reactions?

- Methodological Answer : The pyridinyl nitrogen’s lone pair can coordinate with electrophilic centers (e.g., sulfur in dithiazole rings), stabilizing intermediates during reactions. For example, base-sensitive eliminations (e.g., HCl removal) are facilitated by resonance stabilization of the pyridinyl group, as observed in dithiazolylidene pyridinamine syntheses . Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates.

Q. How do substituents on the imidazolidine-dione core affect biological activity, based on comparative studies?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance bioactivity. For example, fluorophenyl analogs exhibit improved cytotoxicity (IC values <10 μM in cancer cell lines) compared to methyl derivatives. Biological assays (MTT, apoptosis markers) and docking studies (PDB ligand entries) validate target interactions .

Q. What computational methods predict the electronic properties or binding affinities of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (nucleophilic/electrophilic sites).

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinase enzymes from PDB: 1A9I) to predict binding poses. For pyridinyl derivatives, hydrophobic interactions with active-site residues (e.g., Phe80, Leu83) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.